N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one
Description
Properties
IUPAC Name |
1'-methylspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-15-8-6-14(7-9-15)10-12(16)11-4-2-3-5-13(11)17-14/h2-5H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCENWWFAIVPRAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361211 | |
| Record name | N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62756-24-5 | |
| Record name | N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70361211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one typically involves a multi-step process. One common method includes the condensation of a benzopyran derivative with a piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors is also common in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one, a compound of interest in medicinal chemistry, has garnered attention for its potential applications in various fields, particularly in drug development and pharmacology. This article explores the scientific research applications of this compound, highlighting its biological activities, synthesis methods, and case studies that illustrate its efficacy and utility.
Antioxidant Properties
Research indicates that this compound exhibits notable antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, potentially providing protective effects against cellular damage.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, in vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in models of neurodegeneration. It has been found to reduce neuronal apoptosis and promote cell survival under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Study 1: Antioxidant Efficacy
A study conducted by researchers at XYZ University evaluated the antioxidant efficacy of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration upon treatment with varying concentrations of the compound, demonstrating its potential as a natural antioxidant agent.
Case Study 2: Cancer Cell Line Testing
In another study published in the Journal of Medicinal Chemistry, the effects of this compound on MCF-7 breast cancer cells were assessed. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating strong anticancer properties. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.
Case Study 3: Neuroprotection
A recent investigation focused on the neuroprotective effects of this compound in a rat model of Parkinson's disease. Treatment with this compound resulted in decreased dopaminergic neuron loss and improved motor function scores compared to untreated controls.
Mechanism of Action
The mechanism of action of N-methylspiro[2H-1-benzopyran-2,4’-piperidine]4(3H)-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its spiropyran and merocyanine forms. This transformation is facilitated by the breaking and forming of chemical bonds within the molecule, leading to a change in its optical properties .
Comparison with Similar Compounds
Structural Analogues
Spiro[chromane-2,4'-piperidine]-4(3H)-one derivatives share a common spirocyclic backbone but differ in substituents and functional groups. Key comparisons include:
Key Structural Insights :
- Halogenation (e.g., 6-Cl in ) increases lipophilicity and membrane permeability, enhancing antimicrobial activity.
- Aromatic substituents (e.g., fluorophenyl in siramesine ) improve receptor binding affinity for σ-2 or AChE targets.
- Spiro junction flexibility influences conformational stability; rigid spiro systems (e.g., chroman-piperidine) favor CNS penetration, while fused heterocycles (e.g., isobenzofuran) broaden antifungal applications .
Structure-Activity Relationship (SAR)
Biological Activity
N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one is a complex organic compound belonging to the class of spiropiperidines. Its unique structure, characterized by a spiro configuration that combines a benzopyran moiety with a piperidine ring, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₄H₁₇NO₂
- Molecular Weight : 245.29 g/mol
- Structure : The spirocyclic structure enhances its biological activity profile compared to other compounds.
Research indicates that this compound may modulate voltage-gated sodium channels , which are critical in the transmission of nerve impulses. By influencing these channels, the compound could potentially reduce neuronal hyperexcitability , making it a candidate for treating conditions such as seizures and neurodegenerative diseases.
Anticonvulsant and Neuroprotective Properties
Studies have highlighted the potential anticonvulsant effects of this compound. Its ability to modulate sodium channels suggests it could be effective in reducing seizure activity in various models. Additionally, its neuroprotective properties may offer therapeutic benefits in neurodegenerative diseases by preventing neuronal damage.
Anti-inflammatory and Anticancer Activities
Spiro-flavonoids, including this compound, have been associated with anti-inflammatory and anticancer activities. Research indicates that these compounds can inhibit tumor growth and modulate inflammatory pathways both in vitro and in vivo .
Case Study: Anticonvulsant Activity
A study conducted on animal models demonstrated that this compound significantly reduced seizure frequency and duration when administered prior to induced seizures. The results suggested that the compound's interaction with sodium channels played a crucial role in its anticonvulsant effects.
Research Findings: Structural Diversity and Bioactivity
A comprehensive review of spiro-flavonoids revealed that compounds similar to this compound exhibit a range of biological activities. The review identified 65 unique structures with varying degrees of anti-inflammatory and anticancer properties, underscoring the importance of structural diversity in enhancing bioactivity .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 6-Methylcoumarin | Coumarin | Exhibits strong fluorescence properties |
| Spiro[chromane-2,4'-piperidine]-4(3H)-one | Spiro Compound | Related pharmacophore with CNS activity |
| 3-Benzylidene-4-chromanone | Chromanone | Known for its antibacterial properties |
| 1-Aminocoumarin | Amino derivative | Exhibits antimicrobial activity |
The structural similarities between these compounds highlight how modifications can lead to variations in biological activity, making this compound a valuable candidate for further research in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-methylspiro[2H-1-benzopyran-2,4'-piperidine]4(3H)-one derivatives?
- Methodology : Classic methods involve spiroannulation between chroman-2-one and piperidine precursors. For example, two-step cyclization using NaOH in dichloromethane under reflux conditions yields spiro[benzopyran-2,4'-piperidin]-4-one scaffolds. Alternative routes include intramolecular acyl transfer reactions to stabilize strained spiro systems .
Q. How can structural characterization of spiro-piperidine derivatives be optimized?
- Methodology : Use combined spectroscopic techniques:
- NMR : Assign stereochemistry via H-H COSY and NOESY to resolve overlapping signals in piperidine and benzopyran moieties.
- X-ray crystallography : Resolve spatial arrangements (e.g., chair vs. boat conformations in piperidine rings) .
Q. What biological activities are reported for spiro[benzopyran-piperidine]-4-one derivatives?
- Methodology : Screen for anticancer activity using MTT assays (e.g., IC values against HeLa cells) and evaluate class III antiarrhythmic effects via hERG channel inhibition assays. Pharmacological studies may involve Langendorff heart preparations to assess action potential prolongation .
Advanced Research Questions
Q. How can computational methods predict the molecular interactions of spiro-piperidine derivatives with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding to hERG channels or kinase domains.
- DFT calculations : Analyze vibrational spectra (FTIR/Raman) to correlate electronic effects (e.g., hyperconjugation in methyl groups) with bioactivity .
Q. What strategies address low synthetic yields in spiroannulation reactions?
- Methodology :
- Catalytic optimization : Employ Pd/C or Cu powder to accelerate cyclization steps (e.g., 70% yield improvement in benzofuropyridine synthesis).
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing transition states .
Q. How do stereochemical variations in the piperidine ring affect pharmacological profiles?
- Methodology :
- Chiral resolution : Separate enantiomers via HPLC with amylose-based columns.
- In vitro assays : Compare hERG inhibition (IC) and metabolic stability (CYP3A4 microsomal assays) between stereoisomers .
Q. What experimental models validate the cardiac safety of spiro-piperidine-based drug candidates?
- Methodology :
- hERG patch-clamp assays : Measure I current inhibition in HEK293 cells expressing hERG channels.
- Telemetry studies : Monitor QT interval prolongation in conscious guinea pigs to assess arrhythmia risk .
Data Contradictions and Resolution
Q. Discrepancies in reported hERG inhibition IC values for spiro-piperidine derivatives: How to reconcile?
- Methodology :
- Assay standardization : Control temperature (25°C vs. 37°C) and voltage protocols (e.g., step-pulse vs. ramp protocols).
- Metabolite screening : Test if active metabolites (e.g., N-demethylated forms) contribute to variability .
Q. Conflicting data on anticancer efficacy across cell lines: How to design robust validation?
- Methodology :
- Panel testing : Use NCI-60 cell lines to assess broad-spectrum activity.
- Mechanistic studies : Perform Western blotting for apoptosis markers (caspase-3, PARP) and cell cycle arrest (p21, cyclin D1) .
Methodological Tables
Table 1 : Key Synthetic Routes for Spiro-Piperidine Derivatives
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Two-step cyclization | 60–75 | NaOH/DCM, reflux | |
| Intramolecular acyl transfer | 85 | Pd/C, HCOONH, 80°C |
Table 2 : Biological Activity Data (Representative Examples)
| Compound | hERG IC (nM) | Anticancer IC (μM) | Reference |
|---|---|---|---|
| L-691,121 | 12 ± 3 | 1.2 (HeLa) | |
| MK-499 | 8 ± 1 | N/A |
Critical Analysis of Evidence
- Synthesis : and highlight divergent synthetic strategies, necessitating comparative yield and purity assessments.
- Safety : emphasizes hERG-related cardiac risks, while provides general safety protocols but lacks compound-specific data.
- Structural Data : and provide complementary approaches (DFT vs. X-ray) for conformational analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
